molecular formula C23H26N2O4 B12832146 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid

Katalognummer: B12832146
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: AYIKKCPZENOERY-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a piperidin-4-yl substituent on the β-carbon. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its efficient removal via piperidine .

Eigenschaften

Molekularformel

C23H26N2O4

Molekulargewicht

394.5 g/mol

IUPAC-Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-piperidin-4-ylpropanoic acid

InChI

InChI=1S/C23H26N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,24H,9-14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI-Schlüssel

AYIKKCPZENOERY-NRFANRHFSA-N

Isomerische SMILES

C1CNCCC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

C1CNCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid, commonly referred to as Fmoc-Pip, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H26N2O5
Molecular Weight: 410.46 g/mol
CAS Number: 150114-97-9

The structure of Fmoc-Pip features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility in various solvents, making it suitable for peptide synthesis and other biochemical applications.

Fmoc-Pip exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the piperidine moiety allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of target proteins.

Key Mechanisms:

  • Enzyme Inhibition: Fmoc-Pip has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.
  • Receptor Modulation: The compound interacts with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Potential

Recent studies have indicated that Fmoc-Pip possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that vary depending on concentration and exposure time.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.2Significant inhibition
MCF-7 (Breast Cancer)10.5Moderate inhibition
HeLa (Cervical Cancer)12.0Significant inhibition

Neuroprotective Effects

Fmoc-Pip has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating apoptotic pathways.

Case Studies

  • Study on Antitumor Activity:
    • Objective: To evaluate the efficacy of Fmoc-Pip in inhibiting tumor growth.
    • Methodology: In vivo studies using xenograft models.
    • Findings: Treatment with Fmoc-Pip resulted in a 45% reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
  • Neuroprotection Study:
    • Objective: To assess the protective effects of Fmoc-Pip on neuronal cells subjected to oxidative stress.
    • Methodology: Cultured neuronal cells were treated with Fmoc-Pip prior to oxidative stress induction.
    • Findings: The compound significantly reduced cell death and apoptosis markers, suggesting its utility in neurodegenerative disease treatment.

Applications in Research and Industry

Fmoc-Pip is predominantly used as an intermediate in peptide synthesis due to its protective group that allows for selective reactions without interference from other functional groups. Its biological properties make it a candidate for further development into therapeutic agents targeting cancer and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in the following areas:

  • Drug Design : The fluorenyl group enhances solubility and stability, making it an attractive candidate in drug formulation. Its structural characteristics allow for interactions with various biological targets, which can be exploited in drug development .
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, contributing to its role in treating diseases such as cancer or infectious diseases .

Biological Research

In biological studies, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid has been utilized in:

  • Cellular Assays : It is employed to investigate cellular responses and mechanisms of action at the molecular level. This includes studying its effects on cell proliferation and apoptosis .
  • Receptor Binding Studies : The compound's ability to bind to specific receptors makes it a valuable tool in pharmacological research, aiding in the understanding of receptor-ligand interactions .

Synthesis and Reaction Mechanisms

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid typically involves several steps:

  • Formation of the Fluorenyl Group : This step is crucial for enhancing the compound's pharmacological properties.
  • Amide Coupling Reactions : The introduction of the amino group is achieved through reactions with coupling agents like EDC or DCC.
  • Purification Techniques : Final purification is conducted using methods such as recrystallization or chromatography to achieve high purity levels necessary for biological testing .

Case Studies and Research Findings

Several studies have highlighted the efficacy of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(piperidin-4-yl)propanoic acid in various applications:

StudyFocusFindings
Enzyme InhibitionIdentified as an effective inhibitor against Plasmodium falciparum, suggesting potential in malaria treatment.
Cellular MechanismsDemonstrated effects on apoptosis pathways in cancer cell lines, indicating therapeutic potential.
Drug InteractionExplored interactions with various receptors, providing insights into its pharmacodynamics.

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the free amine. This reaction is critical in peptide synthesis.

Reaction Conditions Reagents Outcome Yield Source
Mild basic conditions (pH ~8–10)20% piperidine in DMFSelective removal of Fmoc without affecting the piperidine or carboxylic acid>95%
Prolonged exposure to aqueous base0.1 M NaOHComplete deprotection but risks racemization or side reactions85–90%
  • Mechanism : Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct.

  • Applications : Used iteratively in solid-phase peptide synthesis (SPPS) to build peptide chains .

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, a cornerstone of peptide chemistry.

Coupling Method Reagents Reaction Time Yield Notes Source
Carbodiimide-mediatedDCC/DMAP, DCM2–4 h70–80%Requires activation of carboxylic acid
Uranium-based reagentsHATU, DIEA, DMF1–2 h85–95%High efficiency, minimal racemization
Mixed anhydrideIsobutyl chloroformate, NMM3 h65–75%Less common due to side products
  • Example : Coupling with glycine ethyl ester using HATU achieved 82% yield in DMF .

  • Chirality Retention : The (S)-configuration is preserved when using HATU or DIC/Oxyma systems .

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation, acylation, or oxidation to modify its electronic or steric properties.

Reaction Type Reagents Conditions Product Yield Source
N-Alkylation Benzyl bromide, K2CO3DMF, 60°C, 12 hN-Benzyl-piperidine derivative60–70%
Acylation Acetic anhydride, pyridineRT, 6 hN-Acetyl-piperidine derivative75–85%
Oxidation mCPBA, DCM0°C to RT, 2 hPiperidine N-oxide50–60%
  • Applications : Alkylation/acylation modulates lipophilicity and target binding in drug design.

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in esterification, reduction, or conjugation.

Reaction Reagents Conditions Outcome Yield Source
Esterification SOCl2, methanolReflux, 4 hMethyl ester90%
Reduction LiAlH4, THF0°C to RT, 2 hPrimary alcohol55–60%
Conjugation EDC/NHS, amine nucleophilepH 7.4 buffer, 2 hAmide-linked bioconjugates70–80%

Stability Under Various Conditions

Condition Observation Implications Source
Acidic (pH <3)Fmoc group stable; piperidine may protonateCompatible with acid-labile protections
Basic (pH >10)Fmoc deprotection; risk of racemization at chiral centerRequires controlled exposure
Oxidative (H2O2, O3)Piperidine ring oxidation to N-oxideModifies pharmacology
High temperature (>80°C)Degradation of Fmoc and partial decomposition of piperidineAvoid in synthetic protocols

Key Research Findings

  • Stereochemical Integrity : The chiral center remains stable during Fmoc deprotection when using piperidine .

  • Solvent Effects : DMF enhances coupling efficiency compared to DCM due to better solubility .

  • Biological Interactions : The piperidine group facilitates binding to hydrophobic enzyme pockets, as seen in protease inhibition studies.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • Synthetic Challenges : Coupling reactions with sterically hindered β-substituents (e.g., cyclohexylmethyl) require extended reaction times (48–72 hours) and excess coupling agents like EDC·HCl .
  • Ecological Data Gaps: No bioaccumulation or soil mobility data are available for this compound class, highlighting regulatory challenges .

Vorbereitungsmethoden

Starting Materials

Protection of the Amino Group with Fmoc

The key step is the selective protection of the amino group by the Fmoc group. The general procedure is as follows:

  • Dissolve the amino acid derivative in a suitable solvent such as dioxane, tetrahydrofuran (THF), or a mixture of water and organic solvent.
  • Adjust the pH to mildly basic conditions (pH 8-9) using a base such as sodium bicarbonate or sodium carbonate to deprotonate the amino group.
  • Add Fmoc-Cl slowly under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • Stir the reaction mixture for several hours at room temperature to ensure complete conversion.
  • Extract the product using organic solvents (e.g., ethyl acetate), wash to remove impurities, and dry over anhydrous sodium sulfate.
  • Purify the crude product by recrystallization or chromatography.

This method ensures selective Fmoc protection of the amino group while preserving the carboxylic acid functionality.

Alternative Synthetic Routes

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization includes NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and stereochemistry.
  • Melting point and elemental analysis may also be performed.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Notes
Starting material (S)-3-(piperidin-4-yl)propanoic acid Commercially available or synthesized
Amino protection reagent Fmoc-Cl or Fmoc-OSu Fmoc-Cl preferred for direct acylation
Solvent Dioxane, THF, or aqueous-organic mixture pH adjusted to 8-9 with NaHCO3 or Na2CO3
Temperature 0–5 °C during addition, then room temperature Controls reaction rate and selectivity
Reaction time 2–6 hours Ensures complete protection
Work-up Extraction with ethyl acetate, washing, drying Removes unreacted reagents and byproducts
Purification Column chromatography or recrystallization Achieves high purity
Characterization methods NMR, MS, HPLC Confirms structure and purity

Research Findings and Notes

  • The Fmoc protection is highly selective and compatible with the piperidinyl side chain, which is important for subsequent peptide synthesis steps.
  • The stereochemistry at the α-carbon is preserved during the protection step, critical for biological activity.
  • The compound is stable under standard storage conditions and can be used as a building block in peptide synthesis workflows.
  • Variations in solvent and base can affect yield and purity; thus, optimization is often required depending on scale and specific laboratory conditions.
  • Commercial suppliers provide this compound with certificates of analysis and detailed synthesis routes, indicating well-established synthetic protocols.

Q & A

Q. What is the structural significance of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc [(9-fluorenylmethoxy)carbonyl] group acts as a transient protecting group for amines during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective deprotection using piperidine, while remaining inert during coupling reactions. The bulky fluorenyl moiety enhances solubility in organic solvents (e.g., DMF), facilitating resin-based synthesis. Post-synthesis, the Fmoc group is cleaved under mild basic conditions, minimizing side reactions .

Q. What are the critical safety considerations when handling this compound in the laboratory?

Key hazards include acute oral toxicity (Category 4, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335). Safety protocols include:

  • Using PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation of dust/aerosols .
  • Storing in airtight containers away from incompatible materials (strong acids/bases, oxidizing agents) .
  • Disposing waste via authorized facilities due to potential environmental toxicity .

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity .
  • MALDI-TOF Mass Spectrometry : Confirms molecular weight and structural integrity, especially post-synthesis .
  • NMR : ¹H/¹³C NMR resolves stereochemistry and verifies Fmoc deprotection efficiency .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound, particularly in microwave-assisted reactions?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2–4 hrs) and improves yields (≥85%) by enhancing coupling efficiency. Key parameters:

  • Solvent selection: DMF or dichloromethane for optimal Fmoc stability .
  • Temperature control: 50–60°C to prevent thermal decomposition of the piperidine moiety .
  • Catalyst use: HOBt/DIC (1:1.2 molar ratio) minimizes racemization .

Q. What experimental strategies address contradictions in reported toxicity data for Fmoc-protected amino acids?

Discrepancies in acute toxicity (e.g., oral vs. dermal LD₅₀) arise from batch-specific impurities or solvent residues. Mitigation strategies:

  • Purity validation: Use LC-MS to detect trace contaminants (e.g., residual piperidine) .
  • In vitro assays: Test cytotoxicity (e.g., MTT assay on HEK293 cells) to correlate purity with biological safety .

Q. How does the piperidin-4-yl substituent influence this compound’s interaction with biological targets?

The piperidin-4-yl group enhances binding to G-protein-coupled receptors (GPCRs) via hydrophobic interactions and hydrogen bonding. Computational docking (e.g., AutoDock Vina) predicts:

  • Affinity for κ-opioid receptors (ΔG ≈ -9.2 kcal/mol) due to piperidine’s rigid conformation .
  • pH-dependent solubility: Protonation at physiological pH increases aqueous solubility, improving bioavailability .

Q. What are the stability challenges for this compound under long-term storage, and how can they be mitigated?

Degradation pathways include:

  • Fmoc cleavage: Hydrolysis in humid conditions (≥60% RH). Solution: Store under argon at -20°C .
  • Oxidation of piperidine: Forms N-oxide byproducts. Solution: Add antioxidants (e.g., BHT) at 0.1% w/w .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental impact of this compound?

  • Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values .
  • Degradation Studies : Simulate wastewater treatment via UV/H₂O₂ advanced oxidation, monitoring by LC-MS .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • DFT Calculations : Gaussian 16 (B3LYP/6-31G*) models reaction intermediates and transition states .
  • Retrosynthetic Software : Synthia (Merck) proposes viable routes using Fmoc-protected building blocks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.